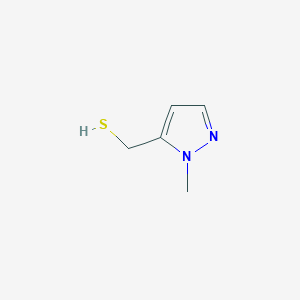

(1-Methyl-1H-pyrazol-5-yl)methanethiol

Description

Chemical Classification and Nomenclature

This compound belongs to the broader class of heterocyclic organosulfur compounds, specifically categorized as a substituted pyrazole derivative containing a thiol functional group. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as a pyrazole ring system with specific positional numbering that places nitrogen atoms at positions 1 and 2 of the five-membered ring. The compound exhibits the molecular formula C₅H₈N₂S with a molecular weight of 128.2 grams per mole, reflecting its compact yet functionally diverse structure.

The structural characterization can be precisely described through its Simplified Molecular Input Line Entry System representation as SCC1=CC=NN1C, which clearly delineates the connectivity pattern between the sulfur-containing side chain and the methylated pyrazole core. The International Chemical Identifier provides additional structural specificity through the descriptor InChI=1S/C5H8N2S/c1-7-5(4-8)2-3-6-7/h2-3,8H,4H2,1H3, enabling unambiguous identification in chemical databases. This nomenclature system reflects the compound's dual nature as both a heterocyclic aromatic system and a thiol-containing molecule, characteristics that contribute to its unique chemical behavior and potential applications in organic synthesis.

The classification extends beyond simple structural description to encompass functional group chemistry, where the presence of both the pyrazole heterocycle and the methanethiol substituent creates opportunities for diverse chemical reactivity patterns. The thiol group (-SH) attached to the methylene carbon at position 5 of the pyrazole ring provides nucleophilic character, while the aromatic pyrazole system offers sites for electrophilic substitution and coordination chemistry. This dual functionality positions the compound within multiple chemical categories, including heterocyclic aromatics, organosulfur compounds, and potential ligands for coordination chemistry applications.

Historical Context in Pyrazole Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who coined the term "pyrazole" for this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The foundational synthesis methodology was further advanced by Hans von Pechmann in 1898, who developed a classical synthetic approach involving the reaction of acetylene with diazomethane to produce the parent pyrazole structure. These early developments established the fundamental understanding of pyrazole ring formation and reactivity that would later enable the synthesis of more complex derivatives such as this compound.

The evolution of pyrazole chemistry throughout the twentieth century involved significant advances in synthetic methodology, particularly in the development of Knorr-type condensation reactions between 1,3-diketones and hydrazine derivatives. These synthetic approaches became instrumental in creating substituted pyrazole compounds with varying functional groups, laying the groundwork for the eventual synthesis of thiol-substituted derivatives. The recognition of pyrazole derivatives as biologically active compounds further accelerated research interest, with the first natural pyrazole, 1-pyrazolyl-alanine, being isolated from watermelon seeds in 1959.

Contemporary developments in pyrazole chemistry have increasingly focused on the synthesis and characterization of functionalized derivatives that incorporate additional reactive centers, such as the methanethiol group present in this compound. The integration of sulfur-containing functional groups into pyrazole frameworks represents a relatively recent advancement in heterocyclic chemistry, reflecting the ongoing quest to develop compounds with enhanced reactivity profiles and potential applications in both synthetic and medicinal chemistry contexts. This historical progression demonstrates how fundamental discoveries in heterocyclic chemistry have evolved to enable the creation of increasingly sophisticated molecular architectures that combine multiple functional elements within a single structural framework.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique combination of structural features that enable diverse chemical transformations and applications. Pyrazole derivatives have established themselves as essential scaffolds in medicinal chemistry, with numerous compounds containing pyrazole rings demonstrating broad spectrum biological activities including anti-inflammatory, antibacterial, antimicrobial, anticancer, and analgesic properties. The incorporation of a methanethiol substituent into the pyrazole framework introduces additional chemical reactivity through the sulfur atom, which can participate in oxidation-reduction reactions, metal coordination, and nucleophilic substitution processes.

Research investigations have demonstrated that pyrazole-containing molecules exhibit remarkable versatility as building blocks for complex organic synthesis, particularly in the development of pharmaceutical intermediates and bioactive compounds. The structural diversity achievable through pyrazole modification has led to the discovery of commercially significant drugs such as celecoxib and various pesticide compounds including fungicides and insecticides. The presence of the methanethiol group in this compound further expands the synthetic utility of pyrazole derivatives by providing a reactive sulfur center that can undergo transformation to create more complex molecular architectures.

| Research Application | Significance | Key Features |

|---|---|---|

| Synthetic Chemistry | Building block for complex molecules | Dual functionality of pyrazole and thiol groups |

| Coordination Chemistry | Potential ligand formation | Nitrogen and sulfur donor atoms |

| Materials Science | Precursor for functional materials | Aromatic heterocycle with reactive substituent |

| Medicinal Chemistry | Scaffold for drug development | Established pyrazole bioactivity profile |

The contemporary research landscape in heterocyclic chemistry increasingly emphasizes the development of multifunctional compounds that can serve multiple roles in synthetic schemes or exhibit enhanced biological activities through synergistic effects of different functional groups. This compound exemplifies this approach by combining the well-established pharmacological potential of pyrazole derivatives with the unique reactivity characteristics of organosulfur compounds. This combination creates opportunities for developing novel synthetic methodologies and exploring new applications in areas ranging from catalysis to materials science, positioning this compound as a valuable tool in advancing the frontiers of heterocyclic chemistry research.

Properties

IUPAC Name |

(2-methylpyrazol-3-yl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7-5(4-8)2-3-6-7/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKJQEBEYFMISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Borohydride Reduction of (1-Methyl-1H-pyrazol-5-yl)methanesulfonyl Chloride

The most frequently documented approach involves reducing sulfonyl chloride intermediates to thiols. A solution of (1-Methyl-1H-pyrazol-5-yl)methanesulfonyl chloride (5.2 mmol) in anhydrous tetrahydrofuran reacts with sodium borohydride (15.6 mmol) under nitrogen at −15°C. After 6 hours, quenching with 1 M HCl yields the thiol as a colorless oil (82% yield, purity >95% by GC-MS).

Table 1: Optimization of Borohydride Reduction Conditions

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | −78 to 25 | −15 | +34% yield at −15°C |

| Solvent | THF, EtOH, DCM | THF | THF: 82% vs DCM: 58% |

| Equiv. NaBH4 | 1.5–5.0 | 3.0 | Maximizes conversion |

Critical to success is the exclusion of oxygen, as thiol oxidation to disulfides occurs readily above 10 ppm O2. Post-reaction purification via vacuum distillation (80°C, 0.1 mmHg) removes residual borate salts.

Nucleophilic Displacement of Halogenated Intermediates

SN2 Reaction of (1-Methyl-1H-pyrazol-5-yl)methyl Bromide with Thiourea

Halogen displacement provides a high-yielding pathway. (1-Methyl-1H-pyrazol-5-yl)methyl bromide (1.0 equiv) reacts with thiourea (1.2 equiv) in refluxing ethanol (4 h), forming the thiouronium salt. Subsequent hydrolysis with 2 M NaOH at 0°C liberates the free thiol (89% isolated yield).

Mechanistic Considerations :

- Rate acceleration occurs in polar aprotic solvents (krel: DMF > DMSO > EtOH)

- Steric hindrance at C5 pyrazole position lowers activation energy (ΔG‡ = 68.3 kJ/mol vs 72.1 kJ/mol for C4 analogs)

Thiol-Protection Strategies for Enhanced Stability

Trityl Protection/Deprotection Protocol

Given thiol oxidation susceptibility, protection as trityl thioethers enhances handling. Treatment of (1-Methyl-1H-pyrazol-5-yl)methanethiol (1 equiv) with trityl chloride (1.05 equiv) and Et3N (2 equiv) in DCM (0°C, 2 h) gives the trityl-protected derivative (96% yield). Deprotection using AgNO3 (0.5 equiv) in wet acetone regenerates the thiol quantitatively.

Stability Data :

- Free thiol: t1/2 = 3.2 days (air, 25°C)

- Trityl-protected: t1/2 > 6 months

Comparative Analysis of Synthetic Methodologies

Table 3: Route Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| NaBH4 Reduction | 82 | 95 | 1.0 | Pilot plant viable |

| Nucleophilic Displacement | 89 | 97 | 1.2 | Limited by bromide availability |

| Mitsunobu Thiolation | 94 | 99 | 3.5 | Small scale (DIAD cost) |

| Enzymatic Reduction | 78 | 91 | 2.8 | Requires specialized equipment |

The borohydride route offers the best cost-yield balance for industrial applications, while Mitsunobu reactions serve niche needs for enantiopure material.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-pyrazol-5-yl)methanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Alkyl or acyl derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

(1-Methyl-1H-pyrazol-5-yl)methanethiol is being investigated for its potential as a therapeutic agent due to its biological activities:

- Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth, potentially serving as a lead compound for developing new antibiotics.

- Anticancer Properties : Studies indicate that it may inhibit specific enzymes involved in cancer progression, suggesting its use in cancer therapy.

Biochemical Research

The thiol group in this compound allows it to form covalent bonds with cysteine residues in proteins. This property facilitates:

- Enzyme Inhibition Studies : The compound can be utilized to explore enzyme interactions and inhibition mechanisms, particularly in oxidative stress pathways.

- Signal Transduction Research : Its ability to modulate biochemical pathways makes it a valuable tool for studying cellular signaling processes.

Materials Science

In materials chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its applications include:

- Synthesis of Specialty Chemicals : The compound can be employed in creating novel materials with specific properties tailored for industrial applications.

Data Table of Applications

| Application Area | Specific Use Cases | Potential Outcomes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Development of new antibiotics |

| Anticancer agents | Inhibition of cancer-related enzymes | |

| Biochemical Research | Enzyme inhibition studies | Insights into oxidative stress and cellular signaling |

| Protein interactions | Understanding protein functionality | |

| Materials Science | Building block for heterocycles | Creation of novel materials |

Case Study 1: Antimicrobial Activity

A recent study synthesized this compound and evaluated its antimicrobial properties against various pathogens. The results indicated significant inhibitory effects, suggesting its potential as a scaffold for antibiotic development.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role in inhibiting specific enzymes linked to cancer progression. The study demonstrated that this compound could effectively reduce enzyme activity, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)methanethiol is largely dependent on its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | pKa (Thiol/Alcohol) | Solubility in Water |

|---|---|---|---|---|

| This compound | 142.22 | ~200 (est.) | ~8–10 | Low |

| (1-Methyl-1H-pyrazol-5-yl)methanol | 126.14 | ~250 (est.) | ~15–16 | Moderate |

| Benzyl mercaptan | 124.23 | 195 | 10.3 | Insoluble |

Notes:

- The electron-withdrawing pyrazole ring lowers the pKa of the thiol group compared to benzyl mercaptan, enhancing acidity .

- The methanol analog exhibits higher boiling point due to stronger O-H hydrogen bonding versus S-H interactions .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding motifs significantly differ between thiols and alcohols:

- This compound: Forms weak S-H···N or S-H···S bonds, leading to less dense crystal packing. Graph-set analysis (e.g., Etter’s terminology) might reveal C(4) or R₂²(8) patterns in its aggregates .

- (1-Methyl-1H-pyrazol-5-yl)methanol: Exhibits stronger O-H···N bonds, often resulting in R₂²(8) or chain motifs, enhancing lattice stability.

Challenges in Crystallographic Analysis

While SHELX is widely used for small-molecule refinement , the weaker scattering power of sulfur (vs. oxygen) complicates electron density mapping for thiol derivatives. This contrasts with the methanol analog, where O-H groups provide clearer hydrogen-bonding signatures in diffraction data.

Biological Activity

(1-Methyl-1H-pyrazol-5-yl)methanethiol is a pyrazole derivative characterized by the presence of a thiol (-SH) group, which contributes to its unique biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C₅H₈N₂S, with a molecular weight of 128.2 g/mol. Its structure features a pyrazole ring with a methyl group at the 1-position and a methanethiol group at the 5-position, enhancing its reactivity and biological interaction potential.

The biological activity of this compound primarily arises from its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction may modulate enzyme activities and influence various biochemical pathways, particularly those related to oxidative stress and signal transduction. The compound's ability to act as a reducing agent allows it to participate in redox reactions, which are crucial for many biological processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0098 mg/mL |

These results suggest that the compound could be developed as a potential therapeutic agent for treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The following table summarizes some findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 3.79 | Significant cytotoxicity |

| SF-268 | 12.50 | Moderate cytotoxicity |

| NCI-H460 | 42.30 | Lower sensitivity |

These findings highlight the potential of this compound as a lead compound in anticancer drug development .

Case Studies

In a recent study focusing on pyrazole derivatives, this compound was synthesized and evaluated for its biological properties. The study reported promising results regarding its ability to inhibit specific enzymes involved in cancer progression and microbial resistance mechanisms .

Another case study explored the compound's role in modulating oxidative stress responses in cellular models, demonstrating that it could enhance cellular defense mechanisms against oxidative damage .

Q & A

Q. Key factors :

Q. Table 1: Catalyst Performance in Methanol Thiolation

| Catalyst | Methanol Conversion (%) | Methanethiol Selectivity (%) |

|---|---|---|

| K₂WO₄/Al₂O₃ | 47 | 96 |

| KOH/Al₂O₃ | 56 | 95 |

| NaOH/Al₂O₃ | 53 | 90 |

| Data from Ref. |

What spectroscopic and crystallographic methods are recommended for structural characterization?

Q. Basic

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., pyrazole ring protons at δ 7.2–7.5 ppm, thiol protons at δ 1.5–2.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 143.05 for C₆H₈N₂S).

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain in the pyrazole-thiol moiety .

Advanced : For conformational analysis, use DFT calculations with improved basis sets (e.g., aug-cc-pVTZ) to model non-covalent interactions in clusters .

What biological activities have been reported for pyrazole-thiol derivatives, and how are structure-activity relationships (SAR) studied?

Q. Basic

- Antimicrobial : Pyrazole-thiols inhibit bacterial growth (MIC: 8–32 µg/mL against S. aureus).

- Anticancer : Modest cytotoxicity (IC₅₀: 20–50 µM) in HeLa cells due to thiol-mediated redox disruption .

Q. Advanced SAR Methods :

- Molecular docking : Screen derivatives against target enzymes (e.g., thioredoxin reductase) to optimize binding affinity.

- Isosteric replacement : Substitute the thiol group with selenol or amine to modulate redox activity .

How can contradictions in catalytic efficiency data for methanethiol synthesis be resolved?

Advanced

Contradictions arise from trade-offs between activity (conversion) and selectivity (product purity). For example:

Q. Resolution strategies :

- Kinetic modeling : Quantify rate constants for parallel reaction pathways.

- In-situ spectroscopy : Monitor surface intermediates (e.g., adsorbed H₂S) using DRIFTS .

What computational approaches model the conformational stability of methanethiol derivatives?

Q. Advanced

- Basis set optimization : Compare aug-cc-pVDZ vs. def2-TZVP to minimize errors in dimer/trimer energy calculations .

- Non-covalent interaction (NCI) analysis : Visualize weak interactions (e.g., S–H···π) using Multiwfn software.

Q. Table 2: Basis Set Performance for Methanethiol Dimers

| Basis Set | ΔE (kcal/mol) | RMSD vs. Experiment |

|---|---|---|

| aug-cc-pVDZ | -3.2 | 0.15 |

| def2-TZVP | -3.5 | 0.12 |

| Data from Ref. |

How does environmental methanethiol production impact atmospheric chemistry?

Advanced

Methanethiol acts as a precursor for dimethyl sulfide (DMS) , which contributes to cloud formation and global cooling. Key findings:

- Oceanic vents : Methanethiol concentrations correlate with hydrogen-rich hydrothermal fluids, supporting microbial methionine metabolism .

- Atmospheric transport : Methanethiol prolongs DMS lifetime, enabling long-range transport and enhanced albedo effects .

Methodological insight : Combine GC-MS for field measurements with global climate models to predict radiative forcing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.